molecular formula C8H5BrF2N2 B6198636 7-bromo-2-(difluoromethyl)-2H-indazole CAS No. 2680538-76-3

7-bromo-2-(difluoromethyl)-2H-indazole

Cat. No.: B6198636
CAS No.: 2680538-76-3
M. Wt: 247.04 g/mol
InChI Key: GUUFZJQTOIYVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2-(difluoromethyl)-2H-indazole is a heterocyclic compound containing an indazole nucleus with a bromine atom and two fluorine atoms attached. It is an important research chemical that has been used in numerous laboratory experiments and studies. This compound has a wide range of applications in the field of medicine, biochemistry, and physiology.

Scientific Research Applications

7-bromo-2-(difluoromethyl)-2H-indazole has been used in numerous scientific research studies. It has been used in the study of DNA-binding proteins and their interactions with DNA. It has also been used in the study of enzyme inhibitors, as well as in the study of signaling pathways. Additionally, it has been used in the study of cell cycle regulation and apoptosis.

Mechanism of Action

7-bromo-2-(difluoromethyl)-2H-indazole is known to interact with DNA-binding proteins and enzymes. It has been demonstrated to inhibit the activity of certain enzymes, such as DNA polymerase. Additionally, it has been shown to alter the structure of DNA-binding proteins, which can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to alter the expression of certain genes, as well as to inhibit the activity of certain enzymes. Additionally, it has been shown to alter the structure of DNA-binding proteins, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

The use of 7-bromo-2-(difluoromethyl)-2H-indazole in laboratory experiments has both advantages and limitations. One of the main advantages is its low cost and easy availability. Additionally, it is relatively easy to synthesize and can be scaled up easily. However, one of the main limitations is its unpredictable effects on biochemical and physiological processes.

Future Directions

There are numerous potential future directions for the use of 7-bromo-2-(difluoromethyl)-2H-indazole. One of the main potential applications is in the development of new drugs and therapies. Additionally, it could be used to study the effects of certain drugs on gene expression and enzyme activity. Additionally, it could be used to study the effects of certain drugs on cell cycle regulation and apoptosis. Finally, it could be used to develop new methods for drug delivery and targeting.

Synthesis Methods

7-bromo-2-(difluoromethyl)-2H-indazole can be synthesized by the reaction of 1-bromo-2-(difluoromethyl)-2H-indazole with sodium bromide in an aqueous solution. The reaction is carried out at room temperature and yields the desired product in high yields. The reaction is simple and can be scaled up easily.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(difluoromethyl)-2H-indazole involves the reaction of 2-(difluoromethyl)phenylhydrazine with 1-bromo-2-nitrobenzene followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then cyclized to form the indazole ring system.", "Starting Materials": [ "2-(difluoromethyl)phenylhydrazine", "1-bromo-2-nitrobenzene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2-(difluoromethyl)phenylhydrazine is reacted with 1-bromo-2-nitrobenzene in the presence of sodium hydroxide and acetic acid to form 7-bromo-2-(difluoromethyl)-1-nitro-2H-indazole.", "Step 2: The nitro compound is reduced to the corresponding amine using sodium borohydride in ethanol.", "Step 3: The amine is cyclized to form 7-bromo-2-(difluoromethyl)-2H-indazole in the presence of hydrochloric acid." ] }

2680538-76-3

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

7-bromo-2-(difluoromethyl)indazole

InChI

InChI=1S/C8H5BrF2N2/c9-6-3-1-2-5-4-13(8(10)11)12-7(5)6/h1-4,8H

InChI Key

GUUFZJQTOIYVGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C(=C1)Br)C(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.